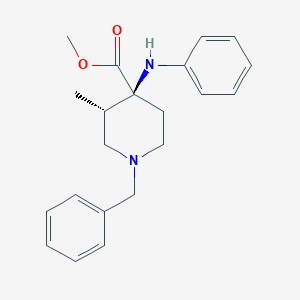

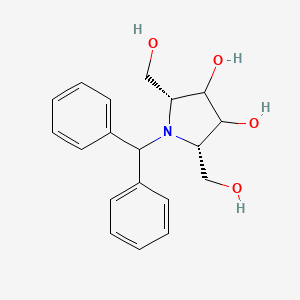

![molecular formula C6H13LiO6Si B1147142 Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol CAS No. 155740-37-7](/img/structure/B1147142.png)

Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol, commonly known as lithium silicate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of lithium silicate is not fully understood, but it is believed to involve the release of lithium ions and silicate ions into the surrounding environment. The lithium ions have been shown to exert neuroprotective effects by modulating the activity of various signaling pathways in the brain, such as the glycogen synthase kinase-3 (GSK-3) pathway and the phosphoinositide 3-kinase (PI3K) pathway. The silicate ions have been shown to enhance the proliferation and differentiation of osteoblasts, which are responsible for bone formation.

Biochemical and Physiological Effects:

Lithium silicate has been shown to exhibit various biochemical and physiological effects, depending on the application. In catalysis, lithium silicate has been shown to catalyze the conversion of biomass-derived compounds into value-added chemicals with high efficiency and selectivity. In energy storage, lithium silicate has been shown to exhibit high capacity and stability as an anode material for lithium-ion batteries. In biomedical engineering, lithium silicate has been shown to promote the proliferation and differentiation of osteoblasts, which are responsible for bone formation.

Advantages and Limitations for Lab Experiments

The advantages of using lithium silicate in lab experiments include its high purity, controllable crystallinity, and potential applications in various fields. However, the limitations of using lithium silicate in lab experiments include its high cost, complex synthesis method, and potential toxicity.

Future Directions

There are several future directions for the study of lithium silicate. In catalysis, further research could focus on optimizing the reaction parameters to enhance the catalytic activity and selectivity of lithium silicate. In energy storage, further research could focus on developing new synthesis methods and improving the stability and cycling performance of lithium silicate as an anode material for lithium-ion batteries. In biomedical engineering, further research could focus on investigating the biocompatibility and osteoconductivity of lithium silicate in vivo and developing new applications for bone regeneration.

Synthesis Methods

Lithium silicate can be synthesized through a sol-gel process, which involves the hydrolysis and condensation of lithium alkoxide in the presence of water and a catalyst. The resulting gel is then dried and calcined to obtain the final product. The purity and crystallinity of the product can be controlled by adjusting the reaction parameters, such as the concentration of the precursor, the pH of the solution, and the calcination temperature.

Scientific Research Applications

Lithium silicate has been studied for its potential applications in various fields, including catalysis, energy storage, and biomedical engineering. In catalysis, lithium silicate has been shown to exhibit high catalytic activity and selectivity in the conversion of biomass-derived compounds into value-added chemicals. In energy storage, lithium silicate has been investigated as a potential anode material for lithium-ion batteries due to its high capacity and stability. In biomedical engineering, lithium silicate has been explored as a bone substitute material due to its biocompatibility and osteoconductivity.

Properties

IUPAC Name |

lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDIQBMTAGMBBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CO[Si-]2(O1)(OCCO2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13LiO6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.